An In-depth Technical Guide to 2-Formylthiophene-4-boronic acid: A Bifunctional Building Block for Advanced Synthesis
An In-depth Technical Guide to 2-Formylthiophene-4-boronic acid: A Bifunctional Building Block for Advanced Synthesis
Introduction
In the landscape of modern synthetic chemistry, the demand for versatile molecular building blocks that offer precise control over molecular architecture is paramount. 2-Formylthiophene-4-boronic acid (CAS No. 175592-59-3) has emerged as a significant heterocyclic compound, uniquely equipped with two distinct and highly valuable functional groups: a reactive formyl (aldehyde) group and a boronic acid moiety.[1] This strategic combination on a thiophene scaffold—a privileged heterocycle in medicinal chemistry—positions it as a powerful intermediate for the synthesis of complex organic molecules.[2][3] This guide provides an in-depth examination of its physical and chemical properties, reactivity, and applications, offering field-proven insights for researchers in drug discovery and materials science.
Core Physicochemical Properties
The utility of any chemical reagent begins with a fundamental understanding of its physical characteristics. 2-Formylthiophene-4-boronic acid is typically supplied as a solid, ranging in color from white to off-white.[4] Its stability and solubility are key considerations for reaction setup and purification.
Table 1: Physical and Chemical Properties of 2-Formylthiophene-4-boronic acid
| Property | Value | Source(s) |
| Chemical Formula | C₅H₅BO₃S | [1][4] |
| Molecular Weight | 155.97 g/mol | [1][5][6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 150 - 155 °C | [4] |
| CAS Number | 175592-59-3 | [1][7] |
| Solubility | Slightly soluble in water; Soluble in select organic solvents (e.g., dichloromethane). | [4] |
| Purity | Typically ≥97% | [6][7] |
| InChI Key | ZCUFJAORCNFWOF-UHFFFAOYSA-N | [1][7] |
These properties underscore its suitability for a range of standard organic synthesis protocols. The compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C, protected from light, to maintain its integrity.[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Formylthiophene-4-boronic acid lies in the orthogonal reactivity of its two functional groups. This bifunctionality allows for sequential, controlled modifications, making it a cornerstone for constructing diverse molecular libraries.
The Boronic Acid Moiety: A Gateway to Suzuki-Miyaura Cross-Coupling
The boronic acid group is preeminent in its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[9] The reaction facilitates the coupling of the thiophene ring with a variety of aryl or vinyl halides and triflates, enabling the construction of complex biaryl and conjugated systems.[8]
The choice of catalyst, base, and solvent is critical for achieving high yields. A typical system involves a palladium catalyst (e.g., Pd(PPh₃)₄), an aqueous base (e.g., Na₂CO₃ or K₂CO₃) to activate the boronic acid, and a solvent mixture such as DME/water or toluene/ethanol/water.[10] The catalytic cycle, a self-validating system of oxidative addition, transmetalation, and reductive elimination, is the mechanistic heart of this transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Formylthiophene-4-boronic acid (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water. The aqueous phase is crucial for activating the boronic acid via the formation of a boronate species.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Formyl Group: A Hub for Derivatization
The aldehyde functionality offers a secondary site for molecular elaboration, reactive towards a host of nucleophilic additions and other classical aldehyde transformations. This allows for the introduction of new pharmacophores or linking moieties after the core scaffold has been assembled via Suzuki coupling. Key transformations include:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: For the formation of carbon-carbon double bonds.
-
Oxidation: To convert the aldehyde to a carboxylic acid, providing another handle for amide coupling or esterification.
-
Condensation Reactions: To form imines, oximes, or hydrazones.
This dual reactivity is a significant advantage, enabling the synthesis of complex structures in a planned, stepwise manner.
Applications in Research and Development
The unique structure of 2-Formylthiophene-4-boronic acid makes it a valuable intermediate in fields where molecular diversity and functional precision are critical.
Medicinal Chemistry and Drug Discovery
Thiophene and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to act as bioisosteres of phenyl rings while possessing distinct electronic properties.[2][3] Boronic acids themselves have gained prominence in medicinal chemistry, no longer viewed with toxicity concerns but as key components in drugs like the anticancer agent Bortezomib.[11]
This building block is particularly useful for synthesizing:
-
Enzyme Inhibitors: The related isomer, 2-Formyl-3-thiopheneboronic acid, is a known starting material for potent PARP-1 inhibitors, suggesting similar applications for the 4-boronic acid isomer in constructing targeted therapeutics.[12]
-
Novel Heterocyclic Scaffolds: Its ability to undergo both C-C bond formation and derivatization of the formyl group allows for the rapid generation of libraries of novel compounds for high-throughput screening.[9]
Materials Science
Thiophene-based polymers are at the forefront of organic electronics research due to their conductive properties. Suzuki polycondensation, a powerful polymerization technique, utilizes difunctional monomers like thiophene bis(boronic acids) to create well-defined conjugated polymers.[13] While 2-Formylthiophene-4-boronic acid is a mono-boronic acid, its derivatives can be incorporated into polymer chains to tune electronic properties or to serve as reactive sites for post-polymerization modification, influencing solubility, morphology, and performance in devices like organic field-effect transistors (OFETs).[12]
Safety and Handling
As with any laboratory chemical, proper handling of 2-Formylthiophene-4-boronic acid is essential. It is classified as an irritant and is harmful if ingested or inhaled.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][14]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[1]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere.[7]
Conclusion
2-Formylthiophene-4-boronic acid stands out as a highly versatile and valuable building block for advanced organic synthesis. Its bifunctional nature, combining the robust cross-coupling capabilities of a boronic acid with the diverse reactivity of an aldehyde, provides chemists with a powerful tool for the efficient construction of complex molecular architectures. Its applications in creating novel therapeutic agents and functional organic materials underscore its importance and ensure its continued relevance in the research and development landscape.
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Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. Available at: [Link]
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